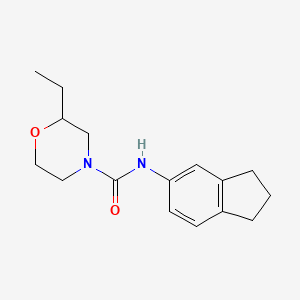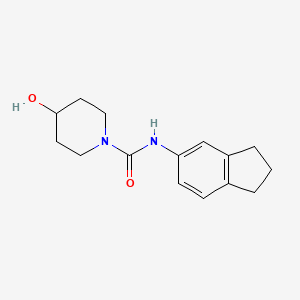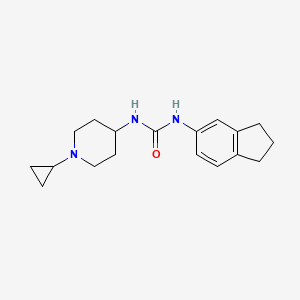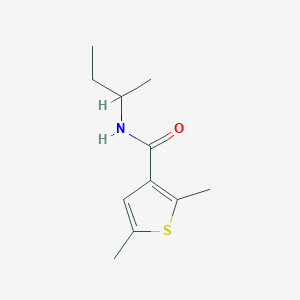![molecular formula C14H24N2O2 B7513637 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one, also known as AZD0328, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidines and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one inhibits the activity of several enzymes and proteins such as poly(ADP-ribose) polymerases (PARPs) and tankyrase. PARPs are involved in DNA repair and cell death pathways, while tankyrase is involved in the regulation of Wnt signaling pathway. By inhibiting the activity of these enzymes, 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one can induce cell death in cancer cells, reduce inflammation, and modulate the immune response.
Biochemical and Physiological Effects:
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has been found to have several biochemical and physiological effects. It can induce cell death in cancer cells, reduce inflammation, and modulate the immune response. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has also been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been found to have a wide range of biochemical and physiological effects. However, there are also some limitations to its use in lab experiments. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has been found to have low solubility and poor bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one in vivo to determine its effectiveness and safety. Additionally, further studies are needed to explore the potential therapeutic applications of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one in various diseases such as cancer, inflammation, and autoimmune disorders. Finally, the development of more potent and selective inhibitors of PARPs and tankyrase may lead to the discovery of new drugs with improved efficacy and safety.
Synthesemethoden
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one is synthesized by reacting 4-methylpiperidine with 2-bromoethyl-2-azepanone in the presence of a base. The resulting compound is then treated with oxalyl chloride and then with potassium phthalimide to obtain the final product. The synthesis of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of several enzymes and proteins that play a crucial role in the development and progression of these diseases. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has also been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-12-6-9-15(10-7-12)14(18)11-16-8-4-2-3-5-13(16)17/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPXJQPFRZSDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)


![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)

![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)

![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)